molecular formula C18H18FN3O4 B3569818 [4-(4-FLUOROPHENYL)PIPERAZINO](4-METHOXY-3-NITROPHENYL)METHANONE

[4-(4-FLUOROPHENYL)PIPERAZINO](4-METHOXY-3-NITROPHENYL)METHANONE

Cat. No.: B3569818
M. Wt: 359.4 g/mol
InChI Key: IZEJKWNRMUXIST-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)piperazinomethanone: is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a methoxy-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)piperazinomethanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and substitution reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-fluorophenyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes .

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)piperazinomethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and methoxy-nitrophenyl groups contribute to its binding affinity and specificity. The piperazine ring may facilitate the compound’s ability to cross biological membranes and reach its target sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(4-fluorophenyl)piperazinomethanone is unique due to the specific positioning of the fluorophenyl and methoxy-nitrophenyl groups. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(4-methoxy-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O4/c1-26-17-7-2-13(12-16(17)22(24)25)18(23)21-10-8-20(9-11-21)15-5-3-14(19)4-6-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEJKWNRMUXIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-FLUOROPHENYL)PIPERAZINO](4-METHOXY-3-NITROPHENYL)METHANONE
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[4-(4-FLUOROPHENYL)PIPERAZINO](4-METHOXY-3-NITROPHENYL)METHANONE
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[4-(4-FLUOROPHENYL)PIPERAZINO](4-METHOXY-3-NITROPHENYL)METHANONE
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[4-(4-FLUOROPHENYL)PIPERAZINO](4-METHOXY-3-NITROPHENYL)METHANONE
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[4-(4-FLUOROPHENYL)PIPERAZINO](4-METHOXY-3-NITROPHENYL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(4-FLUOROPHENYL)PIPERAZINO](4-METHOXY-3-NITROPHENYL)METHANONE

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